molecular formula C12H10N2O B13554794 3-(1-Phenyl-1h-pyrazol-4-yl)acrylaldehyde

3-(1-Phenyl-1h-pyrazol-4-yl)acrylaldehyde

Cat. No.: B13554794
M. Wt: 198.22 g/mol
InChI Key: JDYMGYXQNWCLRY-SNAWJCMRSA-N
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Description

3-(1-Phenyl-1H-pyrazol-4-yl)acrylaldehyde is an organic compound that features a pyrazole ring substituted with a phenyl group and an acrylaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Phenyl-1H-pyrazol-4-yl)acrylaldehyde typically involves the condensation of 1-phenyl-1H-pyrazole-4-carbaldehyde with an appropriate acrylating agent. The reaction is often carried out in the presence of a base such as piperidine in ethanol . The reaction conditions are mild, and the product is usually obtained in good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(1-Phenyl-1H-pyrazol-4-yl)acrylaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: 3-(1-Phenyl-1H-pyrazol-4-yl)acrylic acid.

    Reduction: 3-(1-Phenyl-1H-pyrazol-4-yl)propanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 3-(1-Phenyl-1H-pyrazol-4-yl)acrylaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. For instance, its cytotoxic effects may involve the induction of apoptosis through the activation of p53-mediated pathways . Additionally, it may inhibit specific enzymes or receptors involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-(1H-pyrazol-4-yl)propan-1-one: Similar structure but with a ketone group instead of an aldehyde.

    3-(1-Phenyl-1H-pyrazol-4-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    1-Phenyl-3-(1H-pyrazol-4-yl)propan-1-ol: Similar structure but with an alcohol group instead of an aldehyde.

Uniqueness

3-(1-Phenyl-1H-pyrazol-4-yl)acrylaldehyde is unique due to its combination of a pyrazole ring and an acrylaldehyde moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

(E)-3-(1-phenylpyrazol-4-yl)prop-2-enal

InChI

InChI=1S/C12H10N2O/c15-8-4-5-11-9-13-14(10-11)12-6-2-1-3-7-12/h1-10H/b5-4+

InChI Key

JDYMGYXQNWCLRY-SNAWJCMRSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C=N2)/C=C/C=O

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C=CC=O

Origin of Product

United States

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